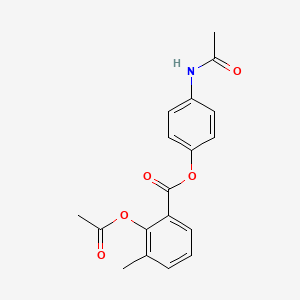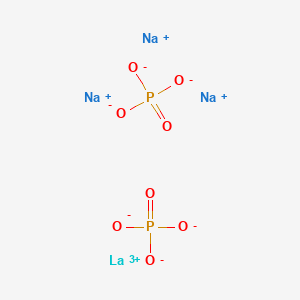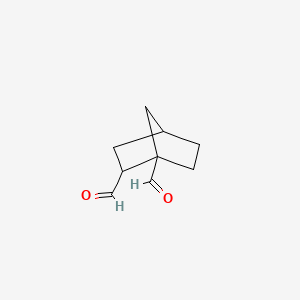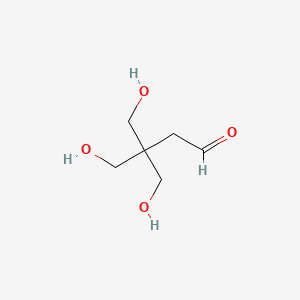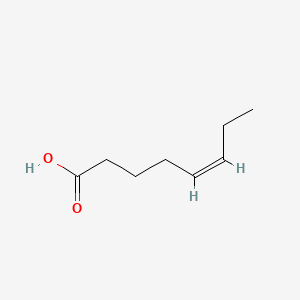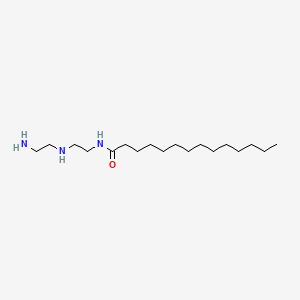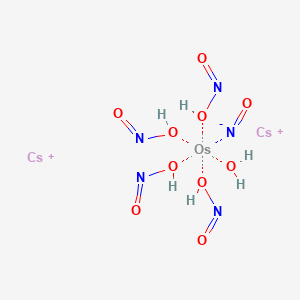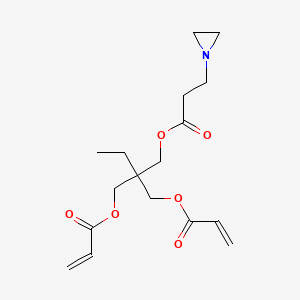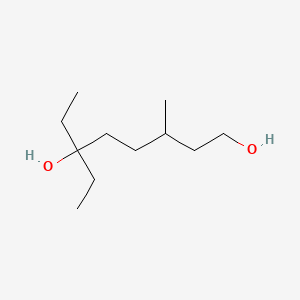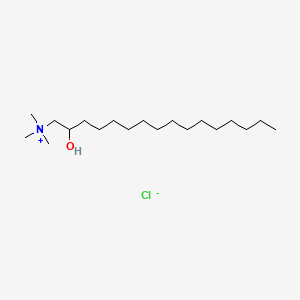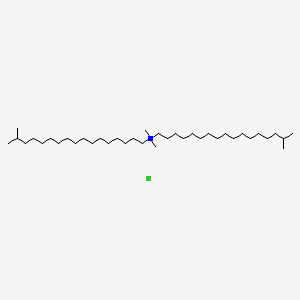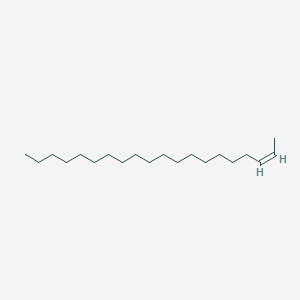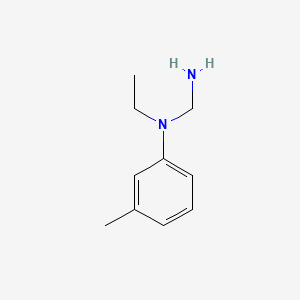
N-Ethyl-N-(m-tolyl)methylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-(m-tolyl)methylenediamine is an organic compound with the molecular formula C10H16N2This compound is characterized by the presence of an ethyl group and a methylphenyl group attached to a methylenediamine backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-N-(m-tolyl)methylenediamine can be synthesized through a multi-step process involving the reaction of ethylamine with m-tolylmethanone. The reaction typically occurs under controlled conditions with the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(m-tolyl)methylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methylphenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary amines, and substituted methylenediamines .
Scientific Research Applications
N-Ethyl-N-(m-tolyl)methylenediamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Ethyl-N-(m-tolyl)methylenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-(3-methylphenyl)methanediamine
- N-Methyl-N-(m-tolyl)methylenediamine
- N-Ethyl-N-(p-tolyl)methylenediamine
Uniqueness
N-Ethyl-N-(m-tolyl)methylenediamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
94291-73-3 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
N'-ethyl-N'-(3-methylphenyl)methanediamine |
InChI |
InChI=1S/C10H16N2/c1-3-12(8-11)10-6-4-5-9(2)7-10/h4-7H,3,8,11H2,1-2H3 |
InChI Key |
MIMRHZQSUDZEDL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CN)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


